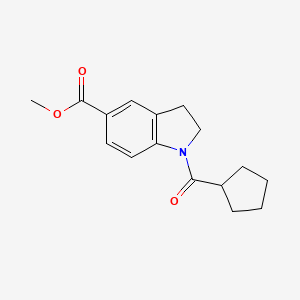
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MOCDI, is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields. MOCDI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanisms underlying the neuroprotective effects of this compound, with the goal of developing new therapeutic agents for neurological disorders. Additionally, the anti-inflammatory and anti-cancer properties of this compound warrant further investigation for their potential use in the treatment of various diseases.
合成法
The synthesis of Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of 2-oxo-tetrahydrofuran-3-carboxylic acid with ethyl isocyanoacetate in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-12-10(9-11)6-7-16(12)14(17)13-3-2-8-20-13/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAYYMZDQDEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)


![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)

